D-Valsartan Benzyl Ester

Description

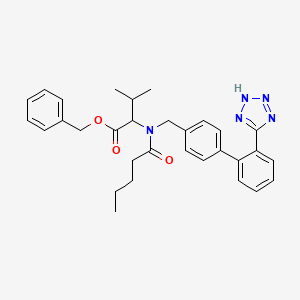

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKKFWDUSKMRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for D Valsartan Benzyl Ester and Enantiomeric Analogues

Strategic Design of Synthetic Routes Leading to Valsartan (B143634) Benzyl (B1604629) Esters

The synthesis of valsartan benzyl esters, including the D-enantiomer, requires a multi-step approach that involves the careful construction of its core components: a chiral valine derivative and a functionalized biphenyl (B1667301) tetrazole moiety. The strategic design of these routes prioritizes yield, purity, and stereochemical integrity.

Precursor Synthesis and Derivatization: Emphasis on Chiral Valine Derivatives

The cornerstone of the synthesis of D-Valsartan Benzyl Ester is the use of a D-valine derivative as the chiral starting material. To facilitate the subsequent coupling reactions and prevent unwanted side reactions, both the amine and carboxylic acid functional groups of D-valine must be appropriately protected.

The synthesis typically begins with the esterification of D-valine with benzyl alcohol to form D-valine benzyl ester. This is often achieved via acid-catalyzed esterification, for instance, by using thionyl chloride in benzyl alcohol, which generates benzyl ester hydrochloride salt in high yields. This protection of the carboxyl group as a benzyl ester is strategic; the benzyl group can be removed later in the synthesis under mild hydrogenolysis conditions, which minimizes the risk of racemization.

The amino group of the D-valine benzyl ester is then available for subsequent N-alkylation and N-acylation steps. The choice of ester (e.g., methyl vs. benzyl) can influence the final deprotection strategy.

Biphenyl Scaffold Construction and Subsequent Functionalization

The characteristic biphenyl scaffold is a critical structural element for the biological activity of sartans. The formation of this aryl-aryl bond is a key step in the synthesis. Two of the most prominent methods employed are the Suzuki-Miyaura coupling and the Negishi coupling.

In a typical Suzuki-Miyaura coupling approach, the synthesis may start by coupling a substituted phenylboronic acid, such as 4-tolylboronic acid, with a functionalized aryl halide, like 2-chlorobenzonitrile. This forms the 4'-methyl-2-cyanobiphenyl intermediate. Subsequent functionalization is required to introduce a reactive group for coupling with the valine derivative. This is commonly achieved through radical bromination of the methyl group using N-bromosuccinimide (NBS) to yield 4'-(bromomethyl)-2-cyanobiphenyl.

Alternatively, Negishi coupling offers an efficient route. This method involves the reaction of an organozinc compound with an aryl halide in the presence of a palladium or nickel catalyst. For instance, an organozinc derivative of a protected 5-phenyltetrazole can be coupled with an aryl bromide that already contains the side chain which will be attached to the valine derivative. Negishi couplings are often favored for their tolerance of a wide range of functional groups and the high transmetalation activity of organozinc reagents compared to organoboron compounds.

Detailed Reaction Mechanisms and Optimization in Stereoselective Synthesis Pathways

Maintaining the stereochemical integrity of the chiral center derived from D-valine is paramount throughout the synthesis. This requires careful selection of reagents and optimization of reaction conditions to prevent racemization.

N-Alkylation Processes for Chiral Amines in Valsartan Intermediate Synthesis

The N-alkylation step involves forming a C-N bond between the secondary amine of the D-valine derivative and the functionalized biphenyl scaffold, typically 4'-(bromomethyl)-2-cyanobiphenyl or a tetrazole-protected equivalent. This is a nucleophilic substitution reaction where the amino group of the valine ester attacks the benzylic carbon of the bromomethylbiphenyl derivative.

The reaction is generally carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. Common bases include organic amines like N,N-diisopropylethylamine (DIPEA) or stronger bases such as sodium hydride (NaH) when the amine is part of an acylated intermediate. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being frequently used. Optimization of this step is crucial to maximize the yield of the desired mono-alkylated product and avoid the formation of dialkylated impurities.

Acylation Reactions with Valeryl Chloride: Kinetic and Thermodynamic Considerations

Following N-alkylation (or sometimes preceding it), the secondary amine is acylated with valeryl chloride (pentanoyl chloride). This reaction introduces the characteristic pentanoyl side chain of valsartan. The reaction is typically performed in an aprotic solvent in the presence of an organic base, such as triethylamine (B128534) or DIPEA, which neutralizes the HCl byproduct.

The efficiency of this N-acylation is subject to both kinetic and thermodynamic control. Reaction conditions, particularly temperature and reagent stoichiometry, are optimized to ensure complete and selective acylation. Under kinetic control (lower temperatures), the reaction rate is the dominant factor, while

Ester Cleavage and Deprotection Techniques: Focus on Maintaining Stereochemical Integrity

The final step in the synthesis of D-Valsartan from its benzyl ester precursor is the cleavage of the ester group to yield the free carboxylic acid. This deprotection step is critical, as the conditions employed can potentially lead to racemization at the chiral center, thereby compromising the enantiomeric purity of the final product. The primary methods for benzyl ester cleavage include catalytic hydrogenolysis and base-catalyzed hydrolysis.

Catalytic Hydrogenolysis: This method is a widely utilized technique for the removal of benzyl protecting groups due to its typically mild and clean reaction profile. The process involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzyl-oxygen bond, yielding the carboxylic acid and toluene (B28343) as a byproduct. A key advantage of this method is that it is generally performed under neutral conditions, which significantly minimizes the risk of base-catalyzed racemization of the α-amino acid stereocenter. For substrates like D-Valsartan Benzyl Ester, catalytic hydrogenation is a preferred method to ensure the retention of the (R)-configuration.

Base-Catalyzed Hydrolysis: While seemingly straightforward, the hydrolysis of the benzyl ester using a base presents a significant challenge in maintaining the stereochemical integrity of D-Valsartan. The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can lead to racemization of the chiral center. This occurs through the abstraction of the acidic α-proton of the valine moiety, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both the (R) and (S) enantiomers.

Research into the synthesis of L-Valsartan has shown that the choice of base is critical in mitigating racemization during the hydrolysis of methyl and benzyl esters. One study demonstrated that while hydrolysis with bases such as lithium hydroxide, sodium hydroxide, and potassium hydroxide resulted in racemization of up to 15%, the use of barium hydroxide [Ba(OH)₂] led to less than 3% racemization acs.org. This suggests that the nature of the cation can influence the reaction pathway, potentially through the formation of specific metal chelates that disfavor the formation of the planar enolate.

The table below summarizes a comparative analysis of different hydrolysis conditions for a closely related valsartan ester, highlighting the impact on enantiomeric purity.

| Base | Racemization (%) | Enantiomeric Purity (%) |

| Sodium Hydroxide | up to 15 | ~85 |

| Potassium Hydroxide | up to 15 | ~85 |

| Lithium Hydroxide | up to 15 | ~85 |

| Barium Hydroxide | < 3 | > 97 |

This data is based on the hydrolysis of a valsartan methyl ester, a close analogue of the benzyl ester.

Control of Stereochemistry and Enantiomeric Purity during Synthetic Procedures

Chiral Pool Synthesis Approaches Utilizing D-Valine Derivatives

The most direct and common strategy for the synthesis of D-Valsartan and its derivatives is the chiral pool approach. This methodology leverages the readily available and enantiomerically pure starting material, D-valine, or one of its derivatives, such as D-valine benzyl ester hydrochloride. By starting with the desired enantiomer, the synthetic route is designed to proceed with the retention of this stereochemistry.

The synthesis typically involves the N-alkylation of the D-valine derivative with a suitable biphenyl methyl halide, followed by N-acylation with valeryl chloride. Each of these steps must be carefully controlled to avoid any loss of stereochemical integrity. The use of D-valine as the chiral precursor is fundamental to ensuring the final product possesses the correct (R)-configuration. D-Valsartan Benzyl Ester is a key intermediate in the synthesis of ent-Valsartan, which is the (R)-enantiomer of Valsartan cymitquimica.com.

Mechanistic Investigation of Racemization Pathways in Specific Intermediate Steps

The primary mechanism for racemization in the synthesis of D-Valsartan and its intermediates is the deprotonation-reprotonation at the chiral α-carbon of the D-valine moiety. This is most likely to occur under basic conditions, particularly during the hydrolysis of the ester group, as discussed previously.

The acidity of the α-proton is influenced by the substituents on the nitrogen atom. The presence of both an acyl group (pentanoyl) and a large benzyl group attached to the nitrogen in D-Valsartan Benzyl Ester can affect the ease of α-proton abstraction. While these bulky groups may provide some steric hindrance to the approach of a base, the electron-withdrawing nature of the acyl group increases the acidity of the α-proton, making it susceptible to abstraction.

The formation of a planar enolate intermediate is the key step in the racemization process. The stability of this intermediate and the rate of its formation are influenced by factors such as the strength of the base, the solvent, the temperature, and the nature of the metal counter-ion in the case of metal hydroxides. As noted, the use of divalent cations like Ba²⁺ may lead to the formation of a more rigid chelate structure that inhibits the formation of the planar enolate, thus preserving the stereochemical integrity of the molecule.

Development and Application of Asymmetric Synthesis Techniques for Related Compounds

While the chiral pool approach is dominant for the synthesis of D-Valsartan, the broader field of angiotensin II receptor antagonists has seen the development of various asymmetric synthesis techniques. These methods aim to create the chiral center during the synthesis rather than starting with a chiral precursor.

For compounds with similar structural features, asymmetric alkylation of glycine (B1666218) enolate equivalents has been a successful strategy. This involves the use of a chiral auxiliary to direct the stereoselective addition of an alkyl group to a glycine-derived substrate.

Another approach involves the asymmetric reduction of a prochiral imine. This can be achieved using a chiral reducing agent or a catalyst to stereoselectively deliver a hydride to one face of the imine, thereby establishing the desired stereocenter.

Furthermore, catalytic enantioselective methods, such as asymmetric phase-transfer catalysis, have been developed for the synthesis of non-proteinogenic amino acids, which are structurally related to the valine moiety in valsartan. These advanced techniques offer alternative routes to chiral building blocks and final products, often with high enantioselectivity.

Process Development and Industrial Scalability Considerations for Stereoisomeric Control

The transition from a laboratory-scale synthesis to an industrial manufacturing process introduces a new set of challenges, particularly concerning the consistent control of stereochemistry. Process development for D-Valsartan and its analogues must prioritize robust and scalable methods that ensure high enantiomeric purity in the final API.

Enhancement of Reaction Selectivity and Overall Synthetic Efficiency

Optimization of Reaction Conditions: Each step in the synthesis must be rigorously optimized to maximize the yield of the desired product while minimizing the formation of impurities, including the undesired enantiomer. This includes fine-tuning parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts. For instance, in the N-acylation step, the choice of base and the rate of addition of valeryl chloride can influence the formation of byproducts.

Impurity Profiling and Control: A thorough understanding of the potential impurities that can be formed at each stage of the synthesis is crucial. This includes diastereomeric and enantiomeric impurities. Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), must be developed and validated to accurately quantify the levels of these impurities.

Crystallization and Purification Strategies: Crystallization is a powerful tool for the purification of intermediates and the final API. Diastereomeric resolution, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by crystallization, is a common industrial practice. For D-Valsartan, if any racemization occurs, a final purification step to remove the L-enantiomer may be necessary to meet the stringent purity requirements for pharmaceutical use.

Mitigation of By-product and Impurity Formation in Industrial-Scale Production

The industrial-scale synthesis of D-Valsartan Benzyl Ester, a key intermediate for the enantiomer of Valsartan, presents significant challenges in controlling the formation of by-products and impurities. Rigorous control is essential to ensure the final active pharmaceutical ingredient's purity and safety. Key areas of focus in mitigating these impurities include managing organotin residues, preventing racemization, and minimizing side reactions during crucial coupling steps.

One of the most significant historical challenges stemmed from the formation of the tetrazole ring. The reaction of a cyano group with organotin compounds, such as the highly toxic tri-n-butyltin azide (B81097), was a common method. acs.orggoogle.comgoogle.com This process inevitably leads to the contamination of the product with organotin by-products, which are difficult and costly to remove to acceptable levels (as per ICH guidelines). acs.orggoogle.com The difficult post-treatment for removing these toxic tin residues has made this route problematic for large-scale industrial production. researchgate.net

Racemization is another critical issue, particularly during the hydrolysis of the ester group in later stages to form the final valsartan molecule. acs.org It has been reported that using standard basic conditions for hydrolysis can lead to racemization of up to 15%. acs.org Research has shown that the choice of base is critical. For instance, the use of barium hydroxide was found to efficiently hydrolyze the ester with minimal racemization (less than 3%), allowing for the crystallization of a product with high enantiomeric purity (>99.7%). acs.org

During the synthesis of the biphenyl backbone, often achieved via Suzuki or Negishi coupling reactions, the formation of homocoupling by-products from the boronic acid species can occur. d-nb.info This is particularly prevalent if an excess of the boronic acid derivative is used. d-nb.info To minimize these impurities, process optimization involves carefully controlling the stoichiometry of the reactants, typically using only a slight excess of the boronic acid ester. d-nb.info

Another identified source of impurity is the hydrolysis of reactive intermediates. For example, during N-acylation with valeryl chloride, the reagent can be hydrolyzed, reducing yield and purity. A patented method addresses this by adding sodium chloride or potassium chloride to the reaction system. google.com The common ion effect is utilized to inhibit the hydrolysis of n-valeryl chloride, thereby reducing its required amount, improving product purity, and lowering production costs. google.com

The table below summarizes common impurities and mitigation strategies in the synthesis of valsartan intermediates.

| Impurity Type | Source Reaction Step | Mitigation Strategy | Reference |

| Organotin Residues | Tetrazole Formation | Use of alternative, tin-free reagents (e.g., sodium azide with a catalyst). | acs.orgquickcompany.in |

| Racemization Products | Ester Hydrolysis | Use of specific bases like barium hydroxide instead of standard bases. | acs.org |

| Homocoupling Products | Suzuki/Negishi Coupling | Precise stoichiometric control of reactants. | d-nb.info |

| Valeryl Chloride Hydrolysis Products | N-acylation | Addition of salts like NaCl or KCl to suppress hydrolysis via the common ion effect. | google.com |

Development of Environmentally Benign Synthetic Protocols for Valsartan Intermediates

A primary focus has been the replacement of toxic reagents used in tetrazole ring formation. The use of tributyltin azide is a major environmental and safety concern. acs.orgquickcompany.in Modern, greener approaches have successfully replaced this hazardous reagent. One improved method involves the use of sodium azide with a Lewis acid catalyst, such as zinc chloride or aluminum chloride, which facilitates the reaction while avoiding organotin compounds. researchgate.net This not only makes the process more environmentally friendly but also simplifies product purification. quickcompany.in

Solvent selection is another cornerstone of green chemistry. unibo.it Traditional syntheses often rely on large volumes of volatile and potentially hazardous organic solvents. Research has explored the use of hydrotropic solutions to increase the aqueous solubility of poorly soluble compounds like valsartan, thereby reducing the reliance on organic solvents. For instance, a 1% sodium acetate (B1210297) solution has been demonstrated as a suitable and eco-friendly solvent, replacing solvents like methanol.

The development of catalytic and more efficient coupling reactions has also contributed to greener protocols. The Negishi coupling, for example, has been shown to be a highly efficient method for creating the key aryl-aryl bond in the valsartan structure. researchgate.netbeilstein-journals.orgnih.gov Such catalytic methods often require milder conditions and generate less waste compared to stoichiometric reactions, overcoming many drawbacks of previously reported syntheses. researchgate.netbeilstein-journals.org

Furthermore, the integration of continuous flow manufacturing represents a significant advancement. d-nb.info Continuous processes, often using packed-bed or microreactors, offer better control over reaction parameters, improve safety, and can lead to higher yields and purity. d-nb.info A three-step continuous synthesis of a late-stage valsartan precursor involving N-acylation, Suzuki-Miyaura cross-coupling, and hydrolysis has been successfully developed, highlighting the potential to make pharmaceutical manufacturing more efficient and sustainable. d-nb.info

The table below outlines some environmentally benign strategies implemented in the synthesis of valsartan intermediates.

| Green Chemistry Principle | Traditional Method | Environmentally Benign Alternative | Reference |

| Use of Safer Reagents | Tributyltin azide for tetrazole formation | Sodium azide with Lewis acid catalysts (e.g., ZnCl2). | researchgate.netquickcompany.in |

| Use of Safer Solvents | Volatile organic solvents (e.g., methanol). | Aqueous hydrotropic solutions (e.g., 1% Sodium Acetate). | |

| Catalysis & Efficiency | Stoichiometric reactions. | High-efficiency catalytic methods like Negishi and Suzuki coupling. | researchgate.netbeilstein-journals.org |

| Process Intensification | Traditional batch operations. | Integrated multi-step continuous flow synthesis. | d-nb.info |

Sophisticated Analytical Techniques for Characterization, Quantification, and Enantiopurity Assessment of D Valsartan Benzyl Ester

Chromatographic Separations and Detection Methods

Chromatographic techniques are fundamental to separating D-Valsartan Benzyl (B1604629) Ester from its L-enantiomer, synthetic precursors, and potential degradation products. The choice of method depends on the specific analytical goal, from determining enantiomeric excess to quantifying trace-level impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The assessment of enantiopurity is critical for chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and accurately determining the enantiomeric excess (e.e.) of D-Valsartan Benzyl Ester. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of related compounds like Valsartan (B143634), polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, have proven effective. researchgate.netmdpi.com A typical method for the R-enantiomer of valsartan utilizes a Chiralcel OD-H column. researchgate.net A similar approach can be adapted for D-Valsartan Benzyl Ester. The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape and resolution. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 220 nm researchgate.net |

| Column Temp. | 25 - 30 °C |

By integrating the peak areas of the D- and L-enantiomers, the enantiomeric excess can be precisely calculated, ensuring the stereochemical purity of the compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution Separations

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for purity analysis. By using columns packed with sub-2 µm particles, UHPLC systems can achieve much higher resolution, faster analysis times, and greater sensitivity. This is particularly valuable for separating D-Valsartan Benzyl Ester from closely related structural isomers and process impurities.

A reversed-phase UHPLC method would typically employ a C18 or C8 column with a gradient elution program. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent like acetonitrile or methanol. The high efficiency of UHPLC allows for the clear separation of a complex mixture of impurities, providing a detailed purity profile of the D-Valsartan Benzyl Ester sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC or UHPLC with the mass-resolving power of mass spectrometry. It is indispensable for the definitive structural confirmation of D-Valsartan Benzyl Ester and for the detection and identification of trace-level impurities. nih.gov

In a typical LC-MS analysis, an electrospray ionization (ESI) source is used to generate gas-phase ions of the eluted compounds. For D-Valsartan Benzyl Ester (Molecular Formula: C₃₁H₃₅N₅O₃, Molecular Weight: 525.64 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 526.28. cymitquimica.comnih.govpharmaffiliates.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and helping to elucidate the structures of unknown impurities. Studies on the parent compound, Valsartan, have shown characteristic fragmentation pathways that can be extrapolated to its benzyl ester derivative. scielo.brresearchgate.netscienceopen.com

Table 2: Expected Mass Spectrometry Data for D-Valsartan Benzyl Ester

| Ion Type | Expected m/z | Information Provided |

|---|---|---|

| [M+H]⁺ | ~526.3 | Molecular Weight Confirmation |

| [M+Na]⁺ | ~548.3 | Adduct Ion for Confirmation |

| Fragment Ions | Various | Structural Elucidation (e.g., loss of benzyl group, cleavage of amide bond) |

The high sensitivity of LC-MS/MS makes it ideal for quantifying impurities at very low concentrations, which is essential for ensuring the quality and safety of the final active pharmaceutical ingredient.

Gas Chromatography (GC) Applications in Related Impurity Analysis

While D-Valsartan Benzyl Ester itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is a valuable tool for monitoring the presence of volatile and semi-volatile impurities that may be present from the synthetic process. These can include residual solvents, starting materials, or by-products.

For instance, a general GC method used in the synthesis of related compounds involves a capillary column, such as one with a Phenyl Methyl Siloxane stationary phase. amazonaws.com A temperature program is employed to separate compounds based on their boiling points, starting at a low temperature and ramping up to a higher temperature to elute less volatile components. amazonaws.com This allows for the quantification of volatile impurities that are not detectable by LC methods.

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of D-Valsartan Benzyl Ester, serving as a definitive method for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.gov Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR: The ¹H NMR spectrum of D-Valsartan Benzyl Ester would show distinct signals for each unique proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration provides the relative number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons. Key expected signals include those for the aromatic protons of the biphenyl (B1667301) and benzyl groups, the protons of the valine side chain, and the protons of the N-pentanoyl chain.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would confirm the presence of carbonyl carbons from the ester and amide groups, aromatic carbons from the biphenyl and benzyl rings, and aliphatic carbons from the valine and pentanoyl moieties.

While specific spectral data for D-Valsartan Benzyl Ester is not widely published, analysis of its structure and data from related intermediates allows for the prediction of characteristic chemical shifts. amazonaws.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for D-Valsartan Benzyl Ester

| Functional Group | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Biphenyl, Benzyl) | 7.0 - 8.2 | 120 - 145 |

| Ester Methylene (-O-CH₂-Ph) | ~5.2 | ~67 |

| Valine α-CH | 4.0 - 4.5 | ~60 |

| N-CH₂-Ar | 4.0 - 5.0 | ~47 |

| Amide Carbonyl (-N-C=O) | - | ~173 |

| Ester Carbonyl (-O-C=O) | - | ~172 |

| Valine Isopropyl (-CH(CH₃)₂) | 0.8 - 1.2 (protons), 2.0-2.5 (methine) | ~18-20 (carbons), ~30 (methine) |

| Pentanoyl Chain (-CH₂CH₂CH₂CH₃) | 0.8 - 2.5 | ~14-35 |

Together, these advanced analytical techniques provide a comprehensive framework for the characterization, quantification, and enantiopurity assessment of D-Valsartan Benzyl Ester, ensuring its quality and suitability for its intended use.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For D-Valsartan Benzyl Ester, IR spectroscopy confirms the presence of all key functional moieties introduced during its synthesis.

Table 1: Characteristic IR Absorption Bands for D-Valsartan Benzyl Ester

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2870 - 2965 |

| Ester C=O | Stretching | 1730 - 1740 |

| Amide C=O | Stretching | 1630 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Tetrazole Ring | Stretching/Bending | 1025 - 1205 |

| Ester C-O | Stretching | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic intermediates like D-Valsartan Benzyl Ester. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition.

For D-Valsartan Benzyl Ester (C₃₁H₃₅N₅O₃), the calculated monoisotopic mass is 525.2740 Da. HRMS analysis in positive ion mode would detect the protonated molecule [M+H]⁺ at m/z 526.2818. nih.govscbt.com The high accuracy of this measurement helps to differentiate the target compound from impurities with similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. The fragmentation pathway for D-Valsartan Benzyl Ester is expected to be analogous to that of Valsartan, with key cleavages occurring at the ester and amide linkages. scirp.orgresearchgate.net

Table 2: Predicted HRMS Fragmentation of D-Valsartan Benzyl Ester [M+H]⁺

| Proposed Fragment | Description of Neutral Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Parent Ion | 526.2818 |

| C₂₄H₂₉N₅O₂⁺ | Loss of Benzyl alcohol (-C₇H₈O) | 418.2345 |

| C₂₆H₃₀N₅O⁺ | Loss of Valeric acid (-C₅H₁₀O₂) | 428.2445 |

| C₁₄H₁₁N₄⁺ | Biphenyl-tetrazole fragment | 235.0984 |

| C₇H₇⁺ | Benzyl cation (Tropylium ion) | 91.0548 |

Advanced Techniques for Purity and Identity Confirmation

Beyond primary structural confirmation, a suite of advanced analytical techniques is employed to verify the chiral purity, solid-state properties, and thermal behavior of D-Valsartan Benzyl Ester and related intermediates.

Polarimetry for Optical Rotation and Chiral Purity Verification

Polarimetry is a critical technique for the analysis of chiral molecules such as D-Valsartan Benzyl Ester. It measures the rotation of plane-polarized light as it passes through a solution of the compound. vernier.com Enantiomers rotate light to an equal degree but in opposite directions. The D-enantiomer (derived from D-valine) will exhibit a specific rotation that is equal in magnitude but opposite in sign to the L-enantiomer (the basis for Valsartan). libretexts.org

This technique is fundamental for verifying that the correct enantiomer has been synthesized and for quantifying its chiral purity. The presence of the undesired L-enantiomer would result in a measured optical rotation lower than that of the pure D-enantiomer. The enantiomeric excess (e.e.) can be calculated based on the observed specific rotation compared to the specific rotation of the pure enantiomer, making polarimetry a simple and rapid method for assessing chiral integrity during the manufacturing process. youtube.com

X-ray Diffraction Analysis for Crystalline Structure Determination of Intermediates

Powder X-ray Diffraction (PXRD) is the primary technique for analyzing the solid-state structure of materials. google.com For a synthetic intermediate like D-Valsartan Benzyl Ester, PXRD is used to determine whether the material is crystalline or amorphous. While the final Valsartan drug product is often amorphous, intermediates may be isolated in a crystalline form to facilitate purification. nih.govresearchgate.net

If the intermediate is crystalline, PXRD provides a unique diffraction pattern that acts as a fingerprint for that specific crystal form (polymorph). unpad.ac.id This is crucial for process control, as different polymorphs can have different properties, such as solubility and stability, which can impact the subsequent steps of the synthesis. nih.gov Analysis of the diffraction pattern can confirm the desired crystalline phase and ensure consistency between batches. If the intermediate is amorphous, the PXRD pattern will show a broad halo instead of sharp peaks, confirming the absence of long-range molecular order. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Polymorphic Screening of Intermediates

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is a vital tool for characterizing the thermal properties of pharmaceutical intermediates. nih.gov A DSC thermogram can reveal key information such as the melting point (Tₘ), glass transition temperature (T₉), and decomposition temperature. nih.gov

For an intermediate like D-Valsartan Benzyl Ester, DSC is used to:

Determine Purity: Impurities can depress and broaden the melting peak.

Identify Physical Form: An amorphous solid will show a characteristic glass transition, a step-like change in the baseline, whereas a crystalline solid will exhibit a sharp endothermic peak at its melting point. researchgate.net

Screen for Polymorphism: Different crystalline polymorphs of the same compound will have distinct melting points and enthalpies of fusion, which can be readily detected and quantified by DSC. This makes DSC an essential technique for screening and identifying potential polymorphic forms of intermediates that could arise under different processing conditions. google.com

Available data indicates a melting point of >71°C with decomposition for Valsartan Benzyl Ester, a critical parameter that would be precisely measured and confirmed using DSC.

Mechanisms of Impurity Formation and Strategies for Quality Control Specific to D Valsartan Benzyl Ester

Identification and Characterization of D-Valsartan Benzyl (B1604629) Ester as a Process-Related Impurity in Valsartan (B143634) Manufacturing

D-Valsartan Benzyl Ester is a critical process-related impurity in the synthesis of Valsartan, an angiotensin II receptor antagonist. It is the (R)-enantiomer of the L-Valsartan Benzyl Ester, a key intermediate in several synthetic routes. cymitquimica.com The active pharmaceutical ingredient (API) is the L-enantiomer (S-Valsartan), and the presence of its stereoisomer, D-Valsartan (also known as Valsartan Related Compound A in the USP monograph), is strictly controlled. phenomenex.com The formation of D-Valsartan often originates from the racemization of chiral intermediates, including the benzyl ester precursor.

The benzyl ester of valsartan is formed during synthesis, for instance, by reacting L-valine benzyl ester with a suitable biphenyl (B1667301) derivative followed by acylation. google.comgoogle.com D-Valsartan Benzyl Ester arises if racemization occurs at the chiral center of the valine moiety at any point during or after the formation of this intermediate. Because its physicochemical properties are very similar to its desired L-enantiomer counterpart, its removal can be challenging. Therefore, controlling its formation is paramount for ensuring the stereochemical purity of the final Valsartan API. Its presence serves as a direct indicator of potential racemization events during the manufacturing process, necessitating robust control strategies.

Investigation of Formation Mechanisms and Degradation Pathways Leading to the D-Enantiomer

The primary mechanism for the formation of D-Valsartan Benzyl Ester is the racemization of the L-enantiomer. This process involves the epimerization of the chiral carbon atom in the L-valine residue, leading to an equilibrium mixture of both L- and D-enantiomers.

The final step in many valsartan syntheses involves the hydrolysis of an ester intermediate (such as the methyl or benzyl ester) to yield the free acid form of valsartan. google.comgoogle.com This step is frequently performed under basic conditions, which is a major contributor to racemization. The presence of a base can facilitate the deprotonation of the alpha-carbon to the carbonyl group of the valine moiety, forming a planar carbanion intermediate. Reprotonation can then occur from either side, leading to a mixture of both D- and L-enantiomers.

Key reaction conditions that influence the rate and extent of racemization include:

Base Strength: Strong bases significantly promote racemization. Studies have shown that hydrolysis of valsartan esters using strong alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can result in racemization levels as high as 15%. acs.org

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization, increasing the formation of the D-enantiomer. researchgate.net

Reaction Time: Prolonged exposure to harsh conditions, particularly strong bases, increases the likelihood and extent of racemization.

The following table summarizes research findings on the effect of different bases on the racemization of valsartan during ester hydrolysis, a process that reflects the formation of the D-enantiomer from its ester precursor.

| Base Used for Hydrolysis | Resulting Racemization Level | Source |

| Sodium Hydroxide (NaOH) | Up to 15% | acs.org |

| Potassium Hydroxide (KOH) | Up to 15% | acs.org |

| Barium Hydroxide (Ba(OH)₂) | Less than 3% | acs.org |

This table is interactive and based on data from the text.

The choice of reagents and solvents is critical in controlling the formation of D-Valsartan Benzyl Ester.

Reagents: As established, strong alkaline reagents are the primary contributors to racemization. The use of milder bases, such as alkaline earth metal hydroxides like barium hydroxide, has been shown to significantly reduce the level of racemization compared to sodium or potassium hydroxide. acs.org Avoiding the use of alkaline reagents altogether in certain purification steps is another strategy to prevent increases in the D-isomer content. google.com

Solvents: While the base is the primary driver, the solvent system can influence the reaction environment. Polar aprotic solvents may stabilize charged intermediates, potentially affecting the rate of racemization. Purification processes often utilize specific solvent systems, such as alcoholic-ester solvent mixtures, to effectively remove the D-isomer while maintaining a high yield of the desired L-isomer. google.com

Analytical Method Validation for Robust Impurity Profiling and Quantification

To ensure the quality and stereochemical purity of Valsartan, highly sensitive and specific analytical methods are required to detect and quantify the D-enantiomer impurity. Chiral chromatography is the principal technique employed for this purpose.

The validation of an analytical method for stereoisomeric impurities must demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of other components, including its enantiomer.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating valsartan enantiomers. nih.gov These methods achieve baseline resolution between the L-Valsartan and D-Valsartan peaks, proving selectivity. The United States Pharmacopeia (USP) monograph for valsartan specifies a chiral HPLC method and requires a resolution of not less than 2.0 between the D-enantiomer (Valsartan Related Compound A) and the main valsartan peak. phenomenex.com

Capillary Electrophoresis (CE): Capillary zone electrophoresis using chiral selectors like acetyl-β-cyclodextrin has also been successfully applied for the enantiomeric purity determination of valsartan, offering an alternative and effective separation technique. nih.gov

The table below details typical parameters for a validated chiral HPLC method.

| Parameter | Specification | Example Column | Mobile Phase Example |

| Column Type | Chiral Stationary Phase (e.g., cellulose or glycoprotein based) | Chiral AGP (α1-acid glycoprotein) | Phosphate buffer (pH 7) with 2% (v/v) 2-propanol |

| Resolution (Rs) | ≥ 2.0 between enantiomers | Chiralcel OD-H | n-Hexane, Ethanol, Isopropanol, TFA mixture |

| Detection | UV Spectrophotometry | N/A | N/A |

This table is interactive and based on data from the text. phenomenex.comnih.govrsc.org

LOD and LOQ are crucial validation parameters that establish the sensitivity of the analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

For the D-enantiomer of valsartan, validated methods have demonstrated the ability to detect and quantify it at very low levels relative to the main L-Valsartan component. This ensures that even trace amounts of the impurity, which could indicate a deviation in process control, are accurately measured.

The following table presents data from a validated capillary electrophoresis method for the determination of the D-enantiomer of valsartan.

| Parameter | Value (Relative to 1 mg/mL Valsartan) | Source |

| Limit of Detection (LOD) | 0.01% | nih.gov |

| Limit of Quantitation (LOQ) | 0.05% | nih.gov |

| Linearity Range | 0.05% - 3.0% | nih.gov |

This table is interactive and based on data from the text.

Assessment of Accuracy, Precision, and Robustness of Analytical Methods

The quantitative determination of D-Valsartan Benzyl Ester, a potential process-related impurity in the synthesis of Valsartan, necessitates the use of highly specific and validated analytical methods. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the predominant technique for separating and quantifying stereoisomers and related substances like benzyl esters. The validation of these methods is critical to ensure reliable results and is performed according to guidelines from the International Council for Harmonisation (ICH). The core validation parameters—accuracy, precision, and robustness—confirm that the method is fit for its intended purpose.

Accuracy Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of the impurity (in this case, D-Valsartan Benzyl Ester) is spiked into a sample matrix. The method's accuracy is then expressed as the percentage of the analyte recovered. For related substances and impurity analysis, recovery is expected to be within a range of 80-120%. Several studies on Valsartan and its impurities have demonstrated high accuracy for HPLC methods. For instance, a stereospecific HPLC method developed for the quantitation of the enantiomer of Valsartan showed an average accuracy of 96.7% nih.gov. Another study validating an HPLC method for Valsartan reported recovery rates between 98.8% and 101.5% nih.gov.

Interactive Data Table: Accuracy of Analytical Methods for Valsartan and Related Substances

Precision Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day Precision): Assesses the precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day Precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: Measures the precision between different laboratories.

The precision is expressed as the Relative Standard Deviation (RSD). For impurity analysis, the RSD should generally be less than 10%. A validated chiral HPLC method for the enantiomer of Valsartan demonstrated a repeatability RSD of 2.4% nih.gov. Another method for the enantiomer of a starting material, (R)-valinebenzyl ester tosylate, showed a repeatability RSD of 3.4% nih.gov.

Interactive Data Table: Precision of Analytical Methods for Valsartan and Related Substances

Robustness Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, typical variations include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The method is considered robust if the results remain within acceptable criteria of system suitability, and the RSD of the results is low. In the validation of an RP-HPLC method for Valsartan, parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2) were varied, and the method was found to be robust researchgate.net.

Impurity Mitigation Strategies and Process Control in Pharmaceutical Synthesis

The control of impurities is a fundamental aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). For Valsartan, controlling the formation of D-Valsartan Benzyl Ester requires a multi-faceted approach, focusing on raw material quality, reaction condition optimization, and effective in-process controls.

Mechanisms of D-Valsartan Benzyl Ester Formation The formation of D-Valsartan Benzyl Ester can be attributed to two primary sources originating from the starting materials and the synthesis process itself:

Chiral Impurity in Starting Material: The synthesis of Valsartan commonly utilizes L-Valine benzyl ester. If this starting material is contaminated with its enantiomer, D-Valine benzyl ester, this impurity will be carried through the subsequent reaction steps, ultimately forming D-Valsartan Benzyl Ester.

Incomplete Deprotection: The benzyl group is a protecting group for the carboxylic acid of the valine moiety. In the final stages of synthesis, this group is typically removed by hydrolysis or catalytic hydrogenation to yield the active Valsartan molecule google.comgoogle.com. If this deprotection step is incomplete, the benzyl ester of both L-Valsartan and any present D-Valsartan will remain as an impurity.

Racemization: Harsh reaction conditions, such as high temperatures or the use of strong bases or acids during synthesis, can lead to the partial racemization of the chiral center in the L-valine moiety acs.orgresearchgate.net. This converts some of the desired L-enantiomer into the undesired D-enantiomer at an intermediate stage, which then proceeds to form D-Valsartan and its corresponding benzyl ester.

Mitigation and Control Strategies To minimize the presence of D-Valsartan Benzyl Ester in the final product, several strategies can be implemented throughout the manufacturing process.

Stringent Raw Material Control: The most effective strategy is to control the stereochemical purity of the starting materials. Sourcing and testing L-Valine and its derivatives, like L-Valine benzyl ester, to ensure they are substantially free of their corresponding D-enantiomers is critical google.com. A specification for the maximum allowable level of the D-enantiomer in the starting material should be established.

Optimization of Reaction Conditions:

Preventing Racemization: Reaction parameters should be carefully optimized to avoid conditions that promote racemization. This includes using milder bases, controlling the reaction temperature, and minimizing reaction times where the chiral center is susceptible to epimerization acs.org.

Ensuring Complete Deprotection: The debenzylation step must be driven to completion. This can be achieved by optimizing the catalyst load, hydrogen pressure, reaction time in the case of hydrogenation, or the concentration of the hydrolyzing agent (e.g., sodium hydroxide) and temperature for hydrolysis google.com.

In-Process Controls (IPCs): Regular monitoring of the reaction progress is essential. IPCs using validated HPLC methods can be implemented to:

Confirm the consumption of the starting material.

Monitor the formation of intermediates.

Ensure the complete removal of the benzyl protecting group at the final step.

Track the levels of D-Valsartan Benzyl Ester and other impurities at critical stages.

Purification of Intermediates and Final API: If impurities like D-Valsartan Benzyl Ester are formed, purification steps are necessary. Crystallization is a common method for purifying the final API. The solvent system and crystallization conditions should be selected to effectively purge the specific impurity, taking advantage of differences in solubility between the desired product and the impurity.

Structure Activity Relationship Sar and Enantiomeric Biological Disparity of Valsartan Stereoisomers

Enantiomeric Differences in Angiotensin II Type 1 Receptor Interaction and Binding Affinity

The significant disparity in binding affinity between the enantiomers underscores the precise three-dimensional arrangement of functional groups required for optimal interaction with the receptor's binding pocket. It is hypothesized that the spatial orientation of the carboxyl group, the valeryl side chain, and the biphenyl (B1667301) tetrazole moiety in L-valsartan allows for a more complementary fit into the AT1 receptor, leading to a more stable and prolonged blockade. Conversely, the D-enantiomer is unable to achieve this optimal orientation, resulting in a weaker and less effective interaction.

Table 1: Comparative Binding Affinities of Angiotensin II Receptor Antagonists for the AT1 Receptor

| Compound | pKi for AT1 Receptor | Reference |

| Candesartan | 8.61 ± 0.21 | researchgate.net |

| Telmisartan | 8.19 ± 0.04 | researchgate.net |

| Valsartan (B143634) (L-isomer) | 7.65 ± 0.12 | researchgate.net |

| Losartan | 7.17 ± 0.07 | researchgate.net |

Note: pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity. Data for D-Valsartan and its esters are not available in the cited literature.

Elucidation of Molecular Recognition Mechanisms and Stereoselective Binding Profiles

The molecular recognition of valsartan by the AT1 receptor is a complex process involving a network of interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts. The stereoselective binding profile is a direct consequence of the specific architecture of the receptor's binding site, which preferentially accommodates the L-enantiomer.

Key amino acid residues within the transmembrane domains of the AT1 receptor are thought to be critical for ligand binding. For L-valsartan, it is proposed that the carboxylic acid group forms an ionic interaction with a positively charged residue, such as lysine, while the tetrazole ring engages in hydrogen bonding and pi-pi stacking interactions. The valine and pentanoyl groups are believed to occupy a hydrophobic pocket within the receptor.

In the case of D-valsartan, the altered stereochemistry would likely disrupt these crucial interactions. The improper positioning of the key functional groups would lead to steric hindrance and a loss of the complementary fit, thereby explaining its significantly reduced binding affinity. While the precise interactions for D-Valsartan Benzyl (B1604629) Ester have not been experimentally determined, it is reasonable to infer that the fundamental principles of stereoselective recognition would still apply.

Computational Chemistry and Molecular Modeling Studies of Valsartan Stereoisomers and Related Analogues

Computational chemistry and molecular modeling have proven to be invaluable tools for investigating the structure-activity relationships of valsartan stereoisomers at the atomic level. These in silico approaches provide insights into the binding modes, interaction energies, and conformational dynamics of ligands within the AT1 receptor.

Molecular docking studies are employed to predict the preferred binding orientation of a ligand within a receptor's active site. For L-valsartan, docking simulations have consistently shown a binding pose that aligns with the proposed key interactions, with the carboxylate, tetrazole, and hydrophobic moieties positioned for optimal engagement with complementary residues in the AT1 receptor. nih.gov

While specific docking studies on D-Valsartan Benzyl Ester are not extensively reported, such studies could be performed to model its interaction with the AT1 receptor. It is anticipated that these simulations would reveal a less favorable binding mode for the D-enantiomer, characterized by fewer and weaker interactions, as well as potential steric clashes.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the exploration of conformational changes and the stability of the bound state over time. MD simulations of L-valsartan bound to the AT1 receptor have demonstrated the stability of the key interactions and have provided insights into the role of water molecules in mediating the binding. Similar simulations for D-Valsartan Benzyl Ester could elucidate the dynamic reasons for its lower affinity, such as increased conformational flexibility or the inability to maintain a stable bound conformation.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While 3D-QSAR studies have been conducted on various AT1 receptor antagonists, a specific QSAR model for a chiral series of valsartan derivatives that includes the D-isomer is not prominently featured in the literature. researchgate.net

A QSAR study on a chiral series of valsartan analogues, including both L- and D-isomers of various esters, would be highly informative. By correlating descriptors that encode stereochemical properties with AT1 receptor binding affinity, such a model could quantify the impact of chirality on activity. This would not only validate the qualitative understanding of stereoselectivity but also provide a predictive tool for designing novel ARBs with improved pharmacological profiles. The development of such a QSAR model would require the synthesis and biological evaluation of a series of D-valsartan esters to generate the necessary training and test sets.

Biochemical Transformations and In Vitro Enzymatic Stability of Valsartan Benzyl Ester Stereoisomers

Ester prodrugs are often designed to improve the pharmacokinetic properties of a parent drug, such as its absorption and bioavailability. The in vivo efficacy of such a prodrug is dependent on its conversion to the active carboxylic acid by esterase enzymes. The rate and extent of this enzymatic hydrolysis can be influenced by the stereochemistry of the molecule.

While specific studies on the in vitro enzymatic stability of D-Valsartan Benzyl Ester are not available, general principles of stereoselective enzyme kinetics can be applied. It is known that esterases can exhibit stereoselectivity in their substrate recognition and catalytic activity. Therefore, it is plausible that the hydrolysis of L-Valsartan Benzyl Ester and D-Valsartan Benzyl Ester would proceed at different rates.

To investigate this, in vitro studies using liver microsomes or purified esterase preparations could be conducted. Such experiments would involve incubating each stereoisomer with the enzyme source and monitoring the formation of the corresponding valsartan enantiomer over time. This would allow for the determination of key kinetic parameters, such as the rate of hydrolysis and the enzymatic half-life. It is also important to consider the possibility of chiral inversion, where one enantiomer is converted to the other, although this is less common for compounds like valsartan. nih.gov Studies on valsartan peptide derivatives have shown that ester modifications can influence stability and absorption. nih.gov

Table 2: Hypothetical In Vitro Enzymatic Stability Parameters for Valsartan Benzyl Ester Stereoisomers

| Compound | Enzyme Source | Half-life (t½) | Rate of Hydrolysis (Vmax) |

| L-Valsartan Benzyl Ester | Human Liver Microsomes | Data not available | Data not available |

| D-Valsartan Benzyl Ester | Human Liver Microsomes | Data not available | Data not available |

This table is presented to illustrate the type of data that would be generated from in vitro enzymatic stability studies. Currently, specific experimental data for D-Valsartan Benzyl Ester is not available in the public domain.

Q & A

What are the critical considerations for synthesizing D-Valsartan Benzyl Ester with high enantiomeric purity?

Basic Research Focus : Synthesis protocols and enantiomeric control.

Methodological Answer :

D-Valsartan Benzyl Ester (CAS 137863-20-8) is synthesized via esterification of D-Valsartan using benzyl alcohol under acidic or enzymatic catalysis. Key steps include:

- Enantiomeric control : Use chiral catalysts (e.g., lipases) to preserve the stereochemistry of the D-enantiomer during esterification .

- Purification : Employ column chromatography with chiral stationary phases (CSPs) to separate enantiomers, validated by chiral HPLC (e.g., using amylose- or cellulose-based columns) .

- Characterization : Confirm purity via - and -NMR to verify the benzyl ester moiety (e.g., aromatic protons at δ 7.3–7.5 ppm) and absence of racemization .

How can researchers resolve contradictions in stability data for benzyl ester derivatives under varying pH conditions?

Advanced Research Focus : Stability mechanism and data reconciliation.

Methodological Answer :

Conflicting stability data often arise from differences in experimental conditions. To resolve this:

- pH-Dependent Hydrolysis Studies : Conduct kinetic assays at controlled pH (e.g., 2–10) using buffers like phosphate or citrate. Monitor hydrolysis via LC-MS to quantify degradation products (e.g., free D-Valsartan and benzyl alcohol) .

- Mechanistic Modeling : Apply pseudo-first-order kinetics to determine rate constants () and identify pH regions where ester bonds are most labile (e.g., accelerated hydrolysis at pH > 8 due to nucleophilic attack) .

- Cross-Validation : Compare results with structurally analogous benzyl esters (e.g., Boc-L-aspartate 4-benzyl ester, CAS 7536-58-5) to isolate compound-specific vs. general trends .

What advanced analytical techniques are required to characterize trace impurities in D-Valsartan Benzyl Ester?

Basic Research Focus : Impurity profiling and analytical validation.

Methodological Answer :

For impurities < 0.1%, employ:

- LC-HRMS : Identify unknown impurities via exact mass measurements (e.g., Q-TOF instruments) and fragmentation patterns. Common impurities include de-esterified D-Valsartan ( 435.52) or benzyl alcohol adducts .

- NMR Spectroscopy : Use -NMR (if fluorinated impurities are present) or 2D-COSY to resolve overlapping signals in complex mixtures .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then compare degradation profiles against ICH guidelines to validate method robustness .

How should researchers design experiments to evaluate the metabolic stability of D-Valsartan Benzyl Ester in hepatic models?

Advanced Research Focus : Metabolic pathways and experimental design.

Methodological Answer :

- In Vitro Hepatocyte Assays : Incubate the compound with primary human hepatocytes or microsomes. Quantify metabolites (e.g., hydrolyzed D-Valsartan) using UPLC-MS/MS. Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

- Kinetic Parameters : Calculate intrinsic clearance () and half-life () using the substrate depletion method. Normalize data to protein content for cross-study comparisons .

- Species Differences : Compare metabolic rates across species (e.g., rat vs. human microsomes) to predict in vivo behavior and assess translational relevance .

What strategies mitigate racemization during large-scale purification of D-Valsartan Benzyl Ester?

Advanced Research Focus : Process optimization and chiral integrity.

Methodological Answer :

- Low-Temperature Crystallization : Use solvents like hexane/ethyl acetate at 4°C to minimize thermal racemization during recrystallization .

- Enzymatic Resolution : Apply immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undes enantiomers, followed by centrifugal partition chromatography for separation .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to detect real-time racemization and adjust process parameters dynamically .

How can researchers validate the benzyl ester bond formation in D-Valsartan derivatives using spectroscopic methods?

Basic Research Focus : Structural confirmation and spectral analysis.

Methodological Answer :

- IR Spectroscopy : Confirm ester bond formation via carbonyl stretching vibrations ( at ~1740 cm) and absence of free carboxylic acid ( at 2500–3000 cm) .

- Mass Spectrometry : Detect the molecular ion peak at 525.6 (CHNO) and characteristic fragments (e.g., loss of benzyl group, 435.5) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, if single crystals are obtainable .

What are the best practices for documenting synthetic procedures to ensure reproducibility in academic publications?

Advanced Research Focus : Reproducibility and academic reporting.

Methodological Answer :

- Detailed Experimental Sections : Include exact molar ratios, reaction times, and purification gradients (e.g., "Column chromatography: 70:30 hexane/ethyl acetate, ") .

- Supporting Information : Provide raw spectral data (e.g., NMR, HRMS) and chromatograms in accessible formats (e.g., .PDF or .CDX) .

- Negative Results : Report failed attempts (e.g., incompatible catalysts or solvents) to guide future researchers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.